

Spectroscopic Profile of (3Z,6Z)-3,6-Nonadienal: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Nonadienal

Cat. No.: B106697

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This technical guide provides a comprehensive overview of the spectroscopic data for the volatile organic compound (3Z,6Z)-**3,6-Nonadienal**. This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of insect pheromones and plant-derived volatiles. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.

Data Presentation

The spectroscopic data for (3Z,6Z)-**3,6-Nonadienal** is summarized in the tables below. It is important to note that while mass spectral data is available from experimental sources, specific experimental NMR and IR data for this compound is not readily found in publicly accessible literature. Therefore, the NMR and IR data presented are predicted values based on the compound's structure and established spectroscopic principles for similar chemical entities.

Table 1: Mass Spectrometry Data for (3Z,6Z)-**3,6-Nonadienal**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
39	65	C ₃ H ₃ ⁺
41	100	C ₃ H ₅ ⁺
55	50	C ₄ H ₇ ⁺
67	85	C ₅ H ₇ ⁺
79	60	C ₆ H ₇ ⁺
95	25	C ₇ H ₁₁ ⁺
108	5	[M-C ₂ H ₅ -H] ⁺
138	10	M ⁺ (Molecular Ion)
Data extracted from NIST WebBook. [1]		

Table 2: Predicted ¹H NMR Spectroscopic Data for (3Z,6Z)-**3,6-Nonadienal**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (CHO)	9.7 - 9.8	t	~1.5
H2 (CH ₂)	3.2 - 3.3	dt	J \approx 7.0, 1.5
H3, H4 (=CH)	5.3 - 5.5	m	-
H5 (CH ₂)	2.8 - 2.9	t	~7.0
H6, H7 (=CH)	5.3 - 5.5	m	-
H8 (CH ₂)	2.0 - 2.1	p	~7.5
H9 (CH ₃)	0.9 - 1.0	t	~7.5

Predicted values based on standard chemical shift ranges and coupling constant theory for unsaturated aldehydes.

Table 3: Predicted ¹³C NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (CHO)	200 - 203
C2 (CH ₂)	40 - 42
C3 (=CH)	128 - 132
C4 (=CH)	125 - 129
C5 (CH ₂)	25 - 27
C6 (=CH)	123 - 127
C7 (=CH)	130 - 134
C8 (CH ₂)	20 - 22
C9 (CH ₃)	13 - 15
Predicted values based on standard chemical shift ranges for unsaturated aldehydes.	

Table 4: Predicted Infrared (IR) Absorption Data for (3Z,6Z)-3,6-Nonadienal

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C-H (alkenyl)	3010 - 3030	Stretching
C-H (alkyl)	2850 - 2960	Stretching
C-H (aldehyde)	2720 - 2820	Stretching (Fermi resonance doublet)
C=O (aldehyde)	1720 - 1740	Stretching
C=C (alkene)	1650 - 1670	Stretching
C-H (alkenyl, Z)	~700	Out-of-plane bending
Predicted values based on characteristic IR absorption frequencies for functional groups in similar molecules.		

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

- Sample Preparation: (3Z,6Z)-**3,6-Nonadienal**, being a volatile compound, is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or hexane.
- Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.
- Gas Chromatography Method:
 - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.
- Injection Mode: Splitless or split, depending on the sample concentration.
- Mass Spectrometry Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 35-400.
 - Scan Speed: 1000 amu/s.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum is compared against spectral libraries (e.g., NIST) for confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-10 mg of (3Z,6Z)-**3,6-Nonadienal** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - The solution is then transferred to a 5 mm NMR tube.
 - A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: ~4 seconds.
- Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: ~1-2 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the integrals are calibrated, and coupling constants are measured.

3. Infrared (IR) Spectroscopy

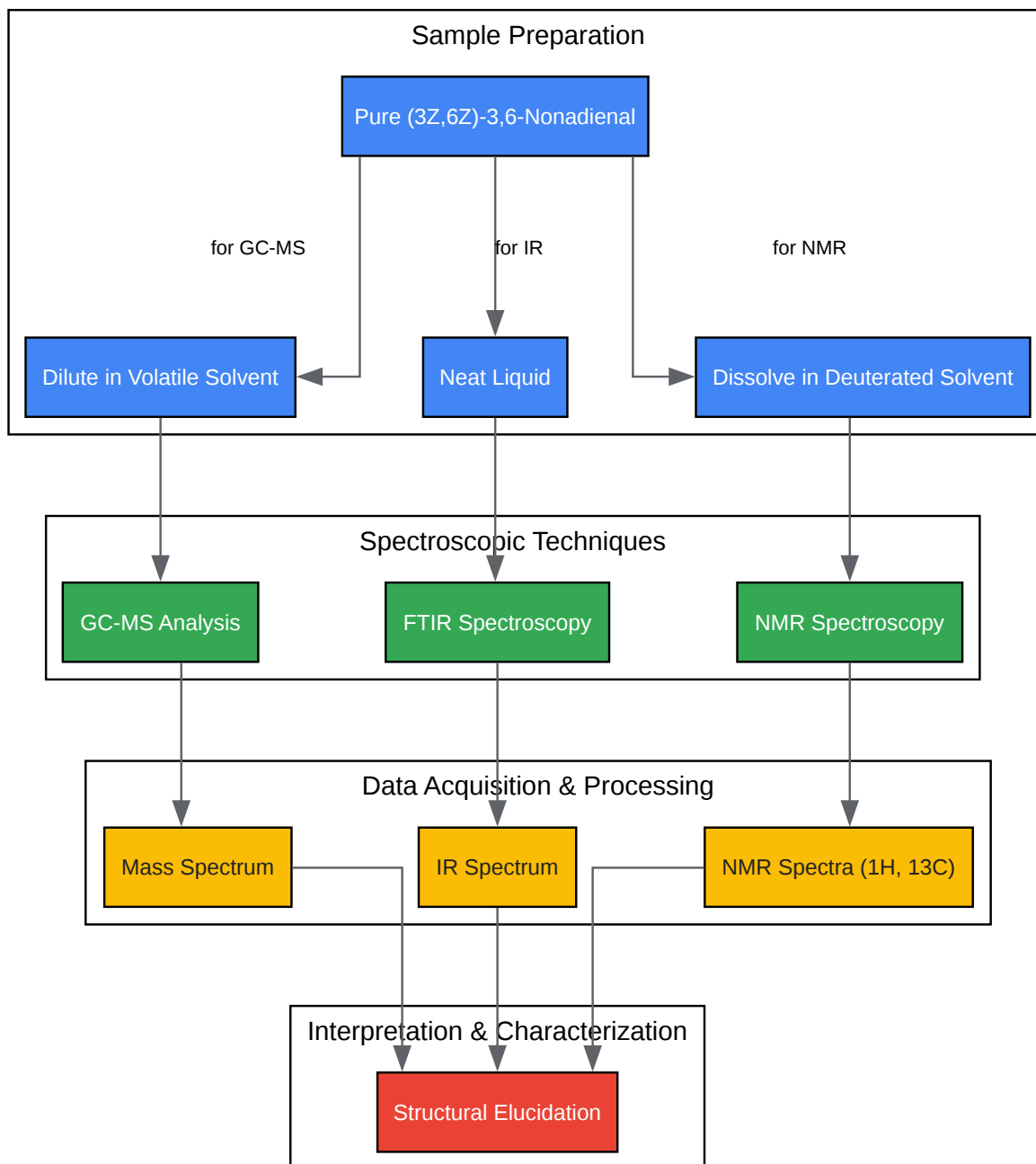
- Sample Preparation: As a liquid, (3Z,6Z)-**3,6-Nonadienal** can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected first.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile organic compound like (3Z,6Z)-**3,6-Nonadienal**.

Workflow for Spectroscopic Analysis of (3Z,6Z)-3,6-Nonadienal



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Caption: Generalized workflow for the spectroscopic analysis of (3Z,6Z)-**3,6-Nonadienal**.

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References

- 1. (Z,Z)-3,6-Nonadienal [webbook.nist.gov]
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